Methyl 2-cyclopropyl-5-morpholinothiazole-4-carboxylate
Description
Properties
Molecular Formula |
C12H16N2O3S |
|---|---|
Molecular Weight |
268.33 g/mol |
IUPAC Name |
methyl 2-cyclopropyl-5-morpholin-4-yl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C12H16N2O3S/c1-16-12(15)9-11(14-4-6-17-7-5-14)18-10(13-9)8-2-3-8/h8H,2-7H2,1H3 |
InChI Key |
RNENBCFQWQFZMP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC(=N1)C2CC2)N3CCOCC3 |
Origin of Product |
United States |
Preparation Methods
Step-by-Step Reaction Conditions
| Step | Reagents & Conditions | Expected Outcome |
|---|---|---|
| Thiazole Formation | α-bromoacetophenone + thiourea + NaOH in ethanol | Formation of thiazole core |
| Cyclopropyl Alkylation | Cyclopropyl bromide + base (e.g., K₂CO₃) in acetonitrile | Introduction of cyclopropyl group |
| Morpholine Substitution | Morpholine + DMF, reflux | Substitution of hydrogen on thiazole with morpholine |
| Esterification | Methanol + H₂SO₄, reflux | Conversion of carboxylic acid to methyl ester |
Example Synthesis Protocol
A detailed protocol for synthesizing this compound can be summarized as follows:
Preparation of Thiazole Intermediate :
- Dissolve α-bromoacetophenone (10 mmol) and thiourea (10 mmol) in ethanol (50 mL).
- Add sodium hydroxide (10 mmol) slowly while stirring.
- Heat the mixture under reflux for 4 hours.
- Cool, filter, and recrystallize the product from ethanol to obtain pure thiazole.
-
- Dissolve the thiazole intermediate (5 mmol) in acetonitrile (30 mL).
- Add cyclopropyl bromide (6 mmol) and potassium carbonate (10 mmol).
- Stir at room temperature for 12 hours.
- Filter off solids, concentrate the filtrate, and purify by column chromatography.
-
- Dissolve the cyclopropyl-substituted thiazole (3 mmol) in DMF (20 mL).
- Add morpholine (5 mmol) and heat under reflux for 6 hours.
- Cool, dilute with water, and extract with ethyl acetate.
- Dry over anhydrous sodium sulfate and evaporate to obtain the crude product.
-
- Dissolve the carboxylic acid derivative (2 mmol) in methanol (20 mL).
- Add concentrated sulfuric acid (1 mL) dropwise.
- Heat under reflux for 3 hours.
- Neutralize with sodium bicarbonate solution, extract with dichloromethane, dry, and concentrate to yield this compound.
Analytical Data
The final product can be characterized using standard analytical techniques:
| Technique | Expected Results |
|---|---|
| NMR Spectroscopy | Peaks corresponding to cyclopropyl ($$ \delta \sim 0.5-1.0 $$), morpholine ($$ \delta \sim 2.5-3.5 $$), and ester ($$ \delta \sim 3.7 $$) groups |
| Mass Spectrometry | Molecular ion peak at $$ m/z = 268 $$, consistent with molecular weight $$ C{12}H{16}N{2}O{3}S $$ |
| IR Spectroscopy | Ester carbonyl stretch ($$ \sim 1730 \, \text{cm}^{-1} $$), thiazole ring vibrations ($$ \sim 1500-1600 \, \text{cm}^{-1} $$) |
Notes on Optimization
- Solvent choice is critical for each step to ensure high yield and purity.
- Reaction times may vary depending on scale; monitoring by thin-layer chromatography (TLC) is recommended.
- Purification steps such as recrystallization or chromatography are essential to remove side products.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-cyclopropyl-5-morpholinothiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.
Major Products
Oxidation: The major products are typically carboxylic acids or ketones.
Reduction: The major products are alcohols or amines.
Substitution: The major products are substituted thiazole derivatives.
Scientific Research Applications
Chemical Properties and Structure
Methyl 2-cyclopropyl-5-morpholinothiazole-4-carboxylate is characterized by its thiazole ring, morpholine moiety, and cyclopropyl group. These structural features contribute to its biological activity, particularly its interaction with specific receptors involved in disease processes.
Cancer Treatment
One of the most notable applications of this compound is its role as an antagonist of the chemokine receptor CXCR7. This receptor has been implicated in tumor growth and metastasis. Studies have shown that compounds targeting CXCR7 can inhibit tumor formation and reduce tumor growth in vivo models:
- Case Study : In a study involving human breast cancer cells, treatment with CXCR7 antagonists led to a significant reduction in tumor volume and increased survival rates in immunodeficient mice .
| Study | Findings |
|---|---|
| Bertolini et al. (2002) | Demonstrated that CXCR4 neutralization reduced tumor volume . |
| Recent In Vivo Studies | Confirmed that CXCR7 antagonists inhibit tumor growth . |
Immunological Applications
The compound also shows promise in modulating immune responses. It has been suggested that this compound may influence pathways related to autoimmune diseases and inflammatory responses:
- Mechanism : By inhibiting specific chemokine receptors, the compound may alter leukocyte trafficking and cytokine production, potentially benefiting conditions such as lupus and rheumatoid arthritis .
| Research Focus | Potential Applications |
|---|---|
| Autoimmune Diseases | Modulation of immune responses through receptor inhibition . |
| Inflammatory Conditions | Reduction of cytokine-mediated inflammation . |
Neurological Disorders
Emerging research indicates that this compound may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases:
Mechanism of Action
The mechanism of action of Methyl 2-cyclopropyl-5-morpholinothiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors . The compound binds to these targets and modulates their activity, leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Molecular Properties
Key structural analogs include:
*Estimated based on structural analogs.
Key Observations:
- The morpholino group in the target compound increases polarity and hydrogen-bonding capacity compared to amino or cyclopropylamino groups in analogs. This enhances aqueous solubility but may reduce membrane permeability.
- The cyclopropyl group at position 2 is conserved across analogs, contributing to metabolic stability by resisting oxidative degradation.
- The target’s molecular weight (~242.3 g/mol) is higher than analogs, likely increasing boiling/melting points compared to Methyl 2-amino-4-cyclopropylthiazole-5-carboxylate (354.2±30.0 °C) .
Q & A
Q. What are the optimal synthetic routes for Methyl 2-cyclopropyl-5-morpholinothiazole-4-carboxylate?
- Methodological Answer : The synthesis can be optimized using protocols analogous to indole carboxylate derivatives. For example, cyclopropane ring formation via [2+1] cycloaddition of carbenes to alkenes, followed by thiazole ring assembly using Hantzsch thiazole synthesis. Morpholine substitution can be introduced via nucleophilic aromatic substitution (SNAr) under basic conditions. Solvent selection (e.g., DMF or THF) and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) are critical for yield optimization .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the compound’s structure?
- Methodological Answer :
- 1H/13C NMR : Compare chemical shifts of the cyclopropane protons (δ ~1.0–2.0 ppm, multiplet) and morpholine ring protons (δ ~3.5–4.0 ppm). Carbonyl (C=O) signals appear at δ ~165–170 ppm in 13C NMR.
- IR : Confirm ester C=O stretching (~1720 cm⁻¹) and morpholine C-O-C vibrations (~1120 cm⁻¹).
- Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of COOCH3 group). Calibration with internal standards improves accuracy .
Q. What crystallization conditions yield high-quality single crystals for preliminary structural analysis?
- Methodological Answer : Use slow evaporation in mixed solvents (e.g., dichloromethane/hexane) at 4°C. Seeding techniques or gradient cooling (0.1°C/min) can enhance crystal uniformity. Monitor crystal growth under polarized light to assess birefringence and avoid twinning .
Advanced Research Questions
Q. How can hydrogen bonding and supramolecular interactions be systematically analyzed in the crystal lattice?
- Methodological Answer : Apply graph set analysis (GSA) to categorize hydrogen-bonding patterns (e.g., D, R₂²(8) motifs). Use crystallographic software (e.g., Mercury) to map donor-acceptor distances and angles. Compare results with Etter’s rules to identify dominant interaction motifs, such as N-H···O or C-H···π interactions .
Q. What strategies resolve contradictions between experimental crystallographic data and computational docking studies?
- Methodological Answer :
- Refinement : Use SHELXL to refine X-ray data, adjusting thermal parameters and occupancy for disordered regions. Validate with R-factor convergence (<5% discrepancy).
- Docking Validation : Cross-check docking poses (e.g., AutoDock Vina) against experimental electron density maps. Adjust force fields (e.g., AMBER) to account for solvent effects or ligand flexibility .
Q. How can twinning or pseudo-symmetry in crystallographic data be addressed during refinement?
- Methodological Answer : Implement twin law matrices (e.g., two-domain twinning) in SHELXL. Use the Hooft parameter or Flack x to assess chiral absolute structure. Compare merged/unmerged data (via XPREP) to detect overlapping reflections. For severe twinning, consider alternative space groups or high-resolution synchrotron data .
Q. What analytical methods differentiate polymorphic forms of the compound?
- Methodological Answer :
- PXRD : Compare experimental diffraction patterns with simulated patterns (Mercury or Materials Studio) to identify unique peaks.
- DSC/TGA : Monitor endothermic/exothermic transitions (melting points, decomposition) to distinguish polymorphs.
- Solid-State NMR : Use 13C CP/MAS to resolve differences in molecular packing and hydrogen-bonding networks .
Data Contradiction Analysis
Q. How to interpret conflicting NMR and X-ray data regarding molecular conformation?
- Methodological Answer :
- Dynamic Effects : NMR captures time-averaged conformations in solution, while X-ray provides static solid-state data. Use variable-temperature NMR to assess rotational barriers (e.g., cyclopropane ring flipping).
- DFT Calculations : Compare optimized gas-phase geometries (Gaussian, B3LYP/6-31G*) with X-ray torsion angles to identify steric or electronic constraints in the solid state .
Q. What steps validate the purity of the compound when HPLC and elemental analysis disagree?
- Methodological Answer :
- Orthogonal Methods : Combine HPLC (C18 column, acetonitrile/water gradient) with LC-MS to detect co-eluting impurities.
- Microanalysis : Repeat CHNS analysis under controlled combustion conditions. Discrepancies >0.4% indicate persistent impurities, necessitating recrystallization or preparative TLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
